molecular formula C8H16O2 B153457 ethyl (2S)-2-methylpentanoate CAS No. 28959-02-6

ethyl (2S)-2-methylpentanoate

Cat. No. B153457
CAS RN: 28959-02-6
M. Wt: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-methylpentanoate would be an ester derived from the 2S-isomer of 2-methylpentanoic acid. Esters are organic compounds derived from carboxylic acids where the hydrogen of the carboxylic group (-COOH) is replaced by a hydrocarbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the corresponding 2S-2-methylpentanoic acid with ethanol in the presence of an acid catalyst . This is a common method for the synthesis of esters and is known as Fischer esterification.


Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-methylpentanoate would consist of a 2-methylpentanoate group attached to an ethyl group via an ester linkage (a carbonyl group adjacent to an ether group). The 2S designation indicates the stereochemistry of the molecule, specifically the configuration of the chiral center at the 2-position of the pentanoate group .


Chemical Reactions Analysis

Esters like ethyl (2S)-2-methylpentanoate can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst. They can also react with amines to form amides and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility in various solvents, and reactivity with other chemicals. Without specific information on ethyl (2S)-2-methylpentanoate, I can’t provide these details .

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact. Again, without specific information on ethyl (2S)-2-methylpentanoate, I can’t provide these details .

Future Directions

Future directions could refer to potential applications or areas of research involving the compound. Without specific information on ethyl (2S)-2-methylpentanoate, it’s difficult to speculate on future directions .

properties

IUPAC Name

ethyl (2S)-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKNSYIDSNZKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051368
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-methylpentanoate

CAS RN

28959-02-6
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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